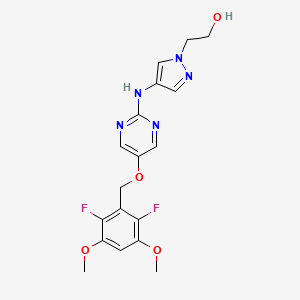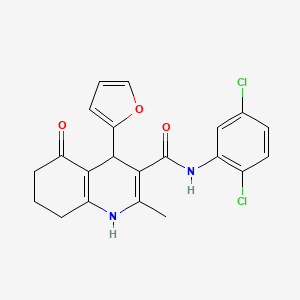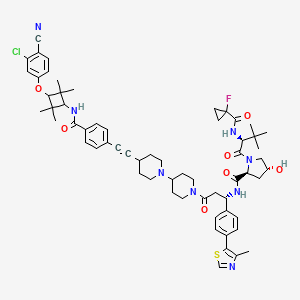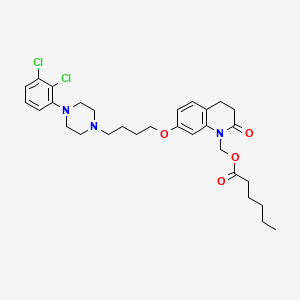
ASP5878
描述
ASP5878 is a novel inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4. It has shown significant potential in inhibiting the growth of fibroblast growth factor 19-expressing hepatocellular carcinoma . This compound is currently under development and has demonstrated promising results in preclinical studies .
作用机制
ASP5878 通过抑制成纤维细胞生长因子受体 1、2、3 和 4 的激酶活性来发挥其作用。 这种抑制阻止了这些受体及其下游信号分子的磷酸化,导致抑制癌细胞的生长并诱导癌细胞凋亡 . This compound 的分子靶标包括成纤维细胞生长因子受体,所涉及的途径主要与细胞生长、分化和存活有关 .
生化分析
Biochemical Properties
ASP5878 potently inhibits the tyrosine kinase activities of recombinant FGFR 1, 2, 3, and 4 . It interacts with these receptors, inhibiting their kinase activity and thus disrupting the downstream signaling pathways involved in cell growth, differentiation, and survival .
Cellular Effects
This compound has shown to have significant effects on various types of cells. In hepatocellular carcinoma (HCC) cell lines overexpressing FGF-19, this compound inhibited FGFR 4 phosphorylation, induced apoptosis, and demonstrated potent antiproliferative activity . It also suppressed the growth of the fibroblast growth factor 19–expressing hepatocellular carcinoma cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FGFR 4 kinase activity . This inhibition disrupts the phosphorylation of FGFR 4 and its downstream signaling molecules, leading to the induction of apoptosis .
Temporal Effects in Laboratory Settings
This compound has shown sustained effects over time in laboratory settings. In a subcutaneous xenograft mouse model using Hep3B2.1-7, oral administration of this compound at 3 mg/kg induced sustained tumor regression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study, this compound elongated the bone of achondroplasia model male mice at the dose of 300 μg/kg
Metabolic Pathways
Given its role as an FGFR inhibitor, it is likely to interact with enzymes or cofactors involved in FGFR-related signaling pathways .
Subcellular Localization
Given its role as an FGFR inhibitor, it is likely to be found in areas of the cell where FGFRs are located, such as the cell membrane and possibly within the cell where intracellular portions of the FGFRs are located .
准备方法
ASP5878 的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。具体的合成路线和反应条件是专有的,并未公开披露。 已知该化合物是通过一系列化学反应合成的,这些反应涉及使用各种试剂和催化剂 . This compound 的工业生产方法也未公开,但它们可能涉及制药行业中常用的规模化合成技术 .
化学反应分析
ASP5878 经历了几种类型的化学反应,包括:
氧化: 这种反应涉及向化合物中添加氧气或从化合物中去除氢。
还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 这种反应涉及用另一个官能团替换一个官能团。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
ASP5878 有多种科学研究应用,包括:
化学: 它被用作工具化合物来研究成纤维细胞生长因子受体的抑制。
生物学: 它用于研究成纤维细胞生长因子受体在各种生物过程中的作用。
相似化合物的比较
ASP5878 在以高效力抑制多种成纤维细胞生长因子受体方面是独一无二的。类似的化合物包括:
埃达替尼: 另一种成纤维细胞生长因子受体抑制剂,但具有不同的选择性和效力特征。
英夫格拉替尼: 成纤维细胞生长因子受体 1、2 和 3 的选择性抑制剂,但不是 4。
培米加替尼: 成纤维细胞生长因子受体 1、2 和 3 的抑制剂,用于治疗胆管癌.
属性
IUPAC Name |
2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZYOJYLLNBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453208-66-6 | |
| Record name | ASP-5878 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-5878 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)


![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)
![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)




![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)

![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)
